Eptifibatide - 188627-80-7

Eptifibatide

Catalog Number: EVT-253728
CAS Number: 188627-80-7
Molecular Formula: C35H49N11O9S2
Molecular Weight: 832.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eptifibatide, also known by its trade name Integrilin, is a synthetic cyclic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri). [] It belongs to the class of antiplatelet agents known as glycoprotein (GP) IIb/IIIa inhibitors. [] In scientific research, Eptifibatide serves as a valuable tool for studying platelet aggregation, thrombosis, and related cellular processes. []

Abciximab

  • Compound Description: Abciximab is a platelet glycoprotein (GP) IIb/IIIa receptor blocker indicated for use in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI) . It is a specific antibody that acts by inhibiting the final common pathway of platelet aggregation .

Tirofiban

  • Compound Description: Tirofiban is a nonpeptide glycoprotein (GP) IIb/IIIa inhibitor used in the management of acute coronary syndromes . Like abciximab, it acts on the final common pathway of platelet aggregation .
  • Relevance: Tirofiban, similar to eptifibatide, is a GP IIb/IIIa inhibitor. They differ in their chemical structure and potentially in their binding kinetics and pharmacodynamic properties . Studies have compared the cost-effectiveness of tirofiban and eptifibatide , and their efficacy in inhibiting &agrv&bgr3 integrin-mediated binding of smooth muscle cells .

Cangrelor

  • Compound Description: Cangrelor is a reversible intravenous P2Y12 inhibitor with a short half-life, often used as a periprocedural bridge for patients with recent coronary stents requiring temporary interruption of dual antiplatelet therapy .
  • Relevance: Although cangrelor has a distinct mechanism of action compared to eptifibatide, both are used in similar clinical scenarios, particularly as bridging therapy during PCI procedures. One study compared their safety and efficacy in this setting .

Heparin

  • Compound Description: Heparin is an anticoagulant commonly used in conjunction with antiplatelet agents like eptifibatide during PCI procedures . Its anticoagulant effects are mediated through its interaction with antithrombin III, leading to the inactivation of thrombin and factor Xa .

Bivalirudin

  • Compound Description: Bivalirudin is a direct thrombin inhibitor, representing a newer generation of anticoagulants often considered safer than heparin, particularly in patients at high risk of bleeding , .
  • Relevance: The use of bivalirudin during PCI has led to questions regarding the need for additional GP IIb/IIIa inhibitors like eptifibatide. Current guidelines recommend against the routine use of eptifibatide in patients receiving bivalirudin, except in specific high-risk scenarios , .

Aspirin

  • Compound Description: Aspirin is an antiplatelet agent that inhibits cyclooxygenase-1 (COX-1), thereby preventing the formation of thromboxane A2, a potent platelet activator. It is considered a cornerstone of antiplatelet therapy in ACS and PCI .
  • Relevance: Aspirin, with its distinct mechanism of action, is often used in conjunction with eptifibatide to provide synergistic antiplatelet effects, especially in the setting of PCI , .

Clopidogrel

  • Compound Description: Clopidogrel is an oral antiplatelet agent that irreversibly blocks the P2Y12 receptor, a key mediator of ADP-induced platelet activation. It is frequently used alongside aspirin in patients with ACS and after PCI .
  • Relevance: The combination of clopidogrel and aspirin constitutes dual antiplatelet therapy (DAPT), the standard regimen in patients undergoing PCI. The addition of eptifibatide to DAPT, while providing more intensive platelet inhibition, raises concerns about bleeding risk .

Enoxaparin

  • Compound Description: Enoxaparin is a low molecular weight heparin, often used as an alternative to unfractionated heparin in the management of ACS and during PCI , . It primarily acts by inhibiting factor Xa , .
  • Relevance: Similar to heparin, enoxaparin is used in conjunction with antiplatelet agents like eptifibatide to prevent thrombotic events during PCI. Current guidelines consider both heparin and enoxaparin as traditional anticoagulants for use with eptifibatide in high-risk PCI patients , .

7E3

  • Compound Description: 7E3 is a monoclonal antibody that targets the β3 integrin subunit, from which abciximab was derived .
  • Relevance: 7E3's ability to bind both &agrIIb&bgr3 on platelets and &agrv&bgr3 on endothelial cells makes it relevant in understanding the potential off-target effects of eptifibatide. Research suggests that eptifibatide, similar to 7E3, might also inhibit &agrv&bgr3-mediated functions in smooth muscle and endothelial cells, unlike tirofiban, which appears to lack this activity .

RGDW Peptide

  • Compound Description: RGDW is a ligand mimetic peptide that binds to integrins, including αIIbβ3 .
  • Relevance: The RGDW peptide, in combination with the αIIbβ3-specific antibody AP2, has been used as a model system to study the mechanisms underlying eptifibatide-induced thrombocytopenia and thrombosis .

AP2 Antibody

  • Compound Description: AP2 is a monoclonal antibody that specifically targets the αIIbβ3 integrin complex .
  • Relevance: Similar to the RGDW peptide, the AP2 antibody, when used with RGDW, has been employed to mimic the effects of eptifibatide in inducing platelet activation and clearance. This model system has been valuable in elucidating the role of FcγRIIa and the β3 cytoplasmic domain in these processes .

Lepirudin

  • Compound Description: Lepirudin is a direct thrombin inhibitor, used as an alternative anticoagulant, particularly in cases of suspected or confirmed heparin-induced thrombocytopenia (HIT) .
  • Relevance: While not structurally related to eptifibatide, lepirudin is relevant in the context of managing potential complications. In one case report, lepirudin was used to manage a patient who developed thrombocytopenia and thrombosis after eptifibatide administration, due to initial suspicion of HIT .

Argatroban

  • Compound Description: Argatroban is another direct thrombin inhibitor, often considered in cases of HIT or when heparin is contraindicated .
  • Relevance: Like lepirudin, argatroban is not structurally similar to eptifibatide but is relevant in managing potential complications. In a case report, argatroban was used after discontinuation of eptifibatide and heparin in a patient with delayed-onset eptifibatide-induced thrombocytopenia .

Tenecteplase

  • Compound Description: Tenecteplase is a fibrinolytic agent used for thrombolysis in patients with acute myocardial infarction .

Adenosine Diphosphate (ADP)

  • Compound Description: Adenosine diphosphate (ADP) is a physiological platelet agonist that plays a crucial role in platelet activation and aggregation. It acts by binding to its receptors on platelets, P2Y1 and P2Y12, leading to intracellular signaling cascades that ultimately activate the GP IIb/IIIa receptor .
  • Relevance: ADP-induced platelet aggregation is a standard assay used to assess the efficacy of antiplatelet agents, including eptifibatide. In vitro studies have demonstrated that eptifibatide effectively inhibits ADP-induced platelet aggregation , , , .
Overview

Eptifibatide is a synthetic cyclic heptapeptide that functions as an antithrombotic agent, primarily used in the treatment of acute coronary syndromes and during percutaneous coronary interventions. It is derived from the venom of the southeastern pygmy rattlesnake and inhibits platelet aggregation by blocking the glycoprotein IIb/IIIa receptor on platelets, which is crucial for platelet activation and aggregation.

Source

Eptifibatide was developed as a synthetic analog of the naturally occurring peptide, which was originally isolated from snake venom. Its design aimed to enhance its efficacy and safety profile for clinical use in cardiovascular therapies.

Classification

Eptifibatide is classified as a glycoprotein IIb/IIIa inhibitor, a class of medications that prevent blood clots by interfering with platelet function. It is administered intravenously in clinical settings.

Synthesis Analysis

Methods

The synthesis of eptifibatide can be accomplished through various methodologies, primarily focusing on solid-phase peptide synthesis (SPPS) techniques. Recent advancements have included microwave-assisted solid-phase peptide synthesis, which enhances efficiency and reduces reaction times.

Technical Details

  1. Automated Microwave-Assisted Solid-Phase Synthesis: This method allows for rapid synthesis of the linear precursor of eptifibatide, followed by cleavage from the resin and formation of the disulfide bonds necessary for cyclization.
  2. Disulfide Bond Formation: The formation of disulfide bonds can occur in solution or on-resin, with careful control over reaction conditions such as pH and concentration to minimize side products .
  3. Purification: Post-synthesis, eptifibatide undergoes purification processes such as flash column chromatography and ion-exchange solid-phase extraction to achieve the desired purity levels .
Molecular Structure Analysis

Eptifibatide has a complex molecular structure characterized by a cyclic arrangement due to disulfide bonds. The molecular formula for eptifibatide acetate is C_42H_49N_11O_9S_2, with a molecular weight of approximately 853.02 g/mol.

Structure Data

  • Chemical Structure: Eptifibatide consists of a sequence of amino acids that form a cyclic structure stabilized by disulfide bridges.
  • 3D Structure: The three-dimensional conformation is critical for its interaction with the glycoprotein IIb/IIIa receptor, influencing its pharmacological activity.
Chemical Reactions Analysis

Reactions

The key chemical reactions involved in the synthesis of eptifibatide include:

  1. Peptide Bond Formation: The coupling of amino acids to form the linear precursor.
  2. Cyclization: This involves the formation of intramolecular disulfide bonds, which are crucial for stabilizing the cyclic structure.
  3. Oxidation: The oxidation steps are critical for converting thiol groups into disulfides, thereby forming the active cyclic structure .

Technical Details

  • The synthesis typically requires precise control over reaction conditions (e.g., temperature, pH) to optimize yield and minimize impurities.
  • Analytical techniques such as high-performance liquid chromatography are employed to monitor purity and confirm structural integrity throughout the synthesis process .
Mechanism of Action

Eptifibatide exerts its therapeutic effects by selectively binding to the glycoprotein IIb/IIIa receptor on activated platelets, preventing fibrinogen from binding and thus inhibiting platelet aggregation.

Process Data

  • Upon administration, eptifibatide rapidly binds to the receptor, leading to a decrease in platelet aggregation.
  • This mechanism is particularly beneficial during acute coronary events where rapid intervention is necessary to prevent thrombus formation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Eptifibatide is typically presented as a white to off-white powder.
  • Solubility: It is soluble in water and other polar solvents but poorly soluble in non-polar solvents.

Chemical Properties

  • Stability: Eptifibatide exhibits stability under controlled conditions but may degrade under extreme temperatures or pH levels.
  • pH Range: Optimal activity is maintained within physiological pH ranges (around 7.4).
Applications

Eptifibatide is primarily used in clinical settings for:

  • Acute Coronary Syndrome Management: It is administered during acute coronary events to reduce the risk of myocardial infarction.
  • Percutaneous Coronary Interventions: Eptifibatide is utilized during angioplasty procedures to prevent thrombus formation at the site of vascular injury.

Properties

CAS Number

188627-80-7

Product Name

Eptifibatide

IUPAC Name

2-[(3S,6S,20R,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid

Molecular Formula

C35H49N11O9S2

Molecular Weight

832.0 g/mol

InChI

InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39)/t22?,23-,24-,25-,26-/m0/s1

InChI Key

CZKPOZZJODAYPZ-IQENKEMDSA-N

SMILES

C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N

Solubility

In water, 1108 mg/L at 25 °C (est)

Synonyms

7H-Pyrrolo(2,1-g)(1,2,5,8,11,14,17,20)dithiahexaazacyclotricosine-17-acetic acid, 3-(aminocarbonyl)-11-(4-((aminoiminomethyl)amino)butyl)docosahydro-20-(1H-indol-3-ylmethyl)-1,9,12,15,18,21-hexaoxo-, (3R,11S,17S,20S,25aS)-
epifibatide
epifibratide
eptifibatide
Integrelin
Integrilin

Canonical SMILES

C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N

Isomeric SMILES

C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)NC(C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.